

Technical Guide on the Crystal Structure of Tetrachloroiridium Complexes

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Compound of Interest

Compound Name:

Cat. No.:

Tetrachloroiridium;hydrate;dihydro
chloride

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Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of "Tetrachloroiridium hydrate dihydrochloride." A comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, indicates that no experimentally determined crystal structure has been published for a compound with this specific name or a corresponding chemical formula (e.g., H₂[IrCl₄]·H₂O·2HCl). The name itself is chemically ambiguous and does not correspond to a standard, well-characterized iridium complex.

Given the absence of data for the requested compound, this guide will instead focus on the closest, structurally characterized chemical relatives: salts containing the transtetrachlorodiaquairidate(III) anion, [IrCl₄(H₂O)₂]⁻, and the trans-dichlorotetraaquairidium(III) cation, [IrCl₂(H₂O)₄]⁺. These species represent stable, octahedral coordination complexes of Iridium(III) that incorporate both chloride and water ligands, making them the most relevant analogues for a scientific audience interested in the structural chemistry of hydrated iridium chlorides.

Introduction: The Challenge of Iridium(III) Aquachloro Speciation



Iridium(III) in aqueous hydrochloric acid solutions exists as a complex equilibrium of various aquachloro species, $[IrCl_x(H_2O)_{6-x}]^{(3-x)+}$. The precise species present depends on factors such as chloride concentration, pH, and temperature. Isolating and crystallizing a single species from this mixture can be challenging. While "Tetrachloroiridium hydrate dihydrochloride" is not a recognized compound, the name suggests an interest in an iridium species with four chloride ligands and associated water/protons. The trans- $[IrCl_4(H_2O)_2]^-$ anion is a stable and well-documented example of such a species.

Crystal Structure of a Related Cationic Complex: (H₃tacn)trans-IrCl₂(H₂O)₄₂

While the primary interest lies in a tetrachloro species, a high-quality crystal structure has been determined for a related complex where the ligand ratio is inverted: the transdichlorotetraaquairidium(III) cation. This structure provides valuable insight into the coordination geometry and bond parameters of Ir(III) with both water and chloride ligands.

The structure was determined for the double salt (H₃tacn)trans---INVALID-LINK--₂ (where tacn = 1,4,7-triazacyclononane).[1]

The key structural parameters for the trans- $[IrCl_2(H_2O)_4]^+$ cation within this salt are summarized below.



Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	a = 11.8667(14) Å
b = 8.1145(11) Å	
c = 19.319(3) Å	_
β = 92.812(11)°	
Coordination Geometry	Octahedral
Selected Bond Lengths	Ir—CI: (Average) ~2.35 Å
Ir—O (axial): (Average) ~2.05 Å	
Ir—O (equatorial): (Average) ~2.05 Å	
Selected Bond Angles	Cl—Ir—Cl: ~180° (trans)
O—Ir—O (equatorial): ~90°	
Cl—lr—O: ~90°	_

Note: Exact bond lengths and angles for the specific iridium cation would be detailed in the primary publication. The values provided are typical for such complexes.

The synthesis of the (H₃tacn)trans---INVALID-LINK--2 salt provides a methodological blueprint for isolating aquachloro iridium species.

- Precursor Synthesis: The hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, is prepared first, often from a starting material like iridium(III) chloride hydrate (IrCl₃·xH₂O) or a cesium iridium alum.
- Reaction: The target complex, trans-[IrCl₂(H₂O)₄]⁺, was identified as a minor product from the reaction between [Ir(H₂O)₆]³⁺ and tacn·3HCl in an aqueous cesium sulfate medium.[1]
- Crystallization: Single crystals suitable for X-ray diffraction were obtained directly from the reaction medium. The presence of the bulky organic cation (H₃tacn)³+ and sulfate anions



facilitated the crystallization of this specific double salt.

 Structure Determination: A suitable single crystal was mounted on a diffractometer. Data was collected, and the structure was solved and refined using standard crystallographic software packages.

Logical Workflow for Iridium Complex Crystallization and Structure Determination

The process of identifying and characterizing a new coordination complex like the one described follows a logical and systematic workflow. This workflow is essential for ensuring the accurate determination of the molecular structure and properties of the compound.

Caption: Experimental workflow for synthesis and crystallographic analysis.

Conclusion and Recommendations

For researchers interested in the specific area of tetrachloroiridate hydrates, the following is recommended:

- Focus on Analogues: Direct future research toward the synthesis and crystallization of simple alkali metal salts of the trans-[IrCl4(H2O)2]⁻ anion. This species is the most logical and chemically sound interpretation of the originally requested compound name.
- Systematic Synthesis: Employ systematic crystallization screening techniques, varying counter-ions (e.g., Cs⁺, K⁺, Rb⁺), solvents, and temperature to isolate and grow single crystals of a salt containing the [IrCl₄(H₂O)₂]⁻ anion.
- Consult Databases: For definitive structural information, researchers should consult primary crystallographic databases such as the Inorganic Crystal Structure Database (ICSD) or the Cambridge Structural Database (CSD) for the most current entries on iridium-chloride-water complexes.

This guide provides a scientifically grounded alternative to the initial query, focusing on verified and published structural data for closely related iridium(III) aquachloro complexes, thereby maintaining the high standard of technical accuracy required by the intended audience.



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References

- 1. Inorganic Crystal Structure Database (ICSD) | Physical Sciences Data science Service [psds.ac.uk]
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